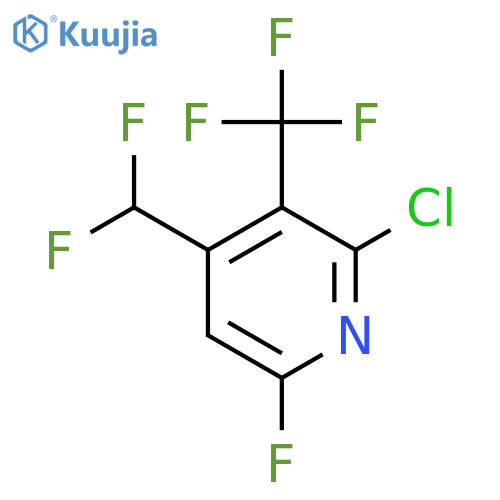Cas no 1805060-02-9 (2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine)

1805060-02-9 structure
商品名:2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine
CAS番号:1805060-02-9
MF:C7H2ClF6N
メガワット:249.540901660919
CID:4866974
2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H2ClF6N/c8-5-4(7(12,13)14)2(6(10)11)1-3(9)15-5/h1,6H
- InChIKey: MUSNFTGYGPTBGY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)(F)F)=C(C=C(N=1)F)C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 220
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 12.9
2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053145-1g |
2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine |
1805060-02-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
1805060-02-9 (2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine) 関連製品
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 503537-97-1(4-bromooct-1-ene)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
